(R)-2-((3-(Trifluoromethyl)phenoxy)methyl)oxirane
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Overview
Description
“®-2-((3-(Trifluoromethyl)phenoxy)methyl)oxirane” is a chemical compound that contains an oxirane ring, a trifluoromethyl group, and a phenoxy group . It’s a part of a class of compounds known as trifluoromethyl ketones (TFMKs), which are valuable synthetic targets and used as synthons in the construction of fluorinated pharmacons .
Synthesis Analysis
The synthesis of such compounds often involves the use of (thio)urea derivatives as organocatalysts . Trifluoromethyl groups can be introduced into organic compounds using Umemoto’s reagents . The synthesis process may involve the activation of substrates and subsequent stabilization of partially developing negative charges .Molecular Structure Analysis
The molecular structure of “®-2-((3-(Trifluoromethyl)phenoxy)methyl)oxirane” is complex due to the presence of the trifluoromethyl group, the phenoxy group, and the oxirane ring . The trifluoromethyl group is one of the most important motifs in these types of compounds .Chemical Reactions Analysis
The chemical reactions involving “®-2-((3-(Trifluoromethyl)phenoxy)methyl)oxirane” can be complex. Trifluoromethyl groups play an increasingly important role in pharmaceuticals, agrochemicals, and materials . They can be introduced into organic compounds using various methods .properties
IUPAC Name |
(2R)-2-[[3-(trifluoromethyl)phenoxy]methyl]oxirane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)7-2-1-3-8(4-7)14-5-9-6-15-9/h1-4,9H,5-6H2/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXFAQFMTDGEQN-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC(=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)COC2=CC=CC(=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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